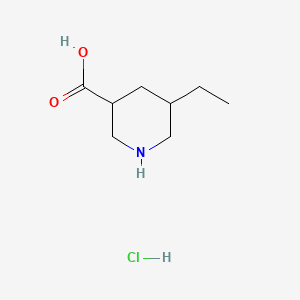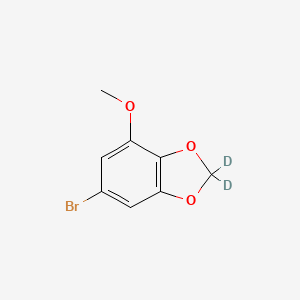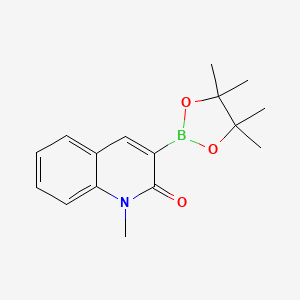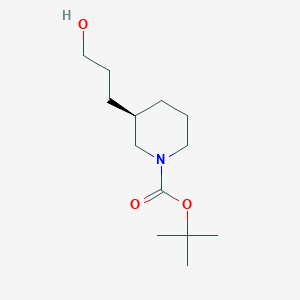![molecular formula C8H10BNO3 B13460450 (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid](/img/structure/B13460450.png)
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid is a boronic acid derivative with a unique structure that includes a benzoxazine ring.
Vorbereitungsmethoden
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid typically involves the reaction of a benzoxazine derivative with a boronic acid reagent. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a halogenated benzoxazine with a boronic acid in the presence of a palladium catalyst and a base.
Direct Borylation: This method involves the direct introduction of a boronic acid group into the benzoxazine ring using a borylation reagent such as bis(pinacolato)diboron.
Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzoxazine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include boronic esters, amines, and substituted benzoxazines.
Wissenschaftliche Forschungsanwendungen
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-yl)boronic acid include other boronic acid derivatives such as:
- Phenylboronic Acid
- Pyridine-3-boronic Acid
- (4-Methoxyphenyl)boronic Acid
Compared to these compounds, this compound is unique due to its benzoxazine ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
3,4-dihydro-2H-1,4-benzoxazin-8-ylboronic acid |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)6-2-1-3-7-8(6)13-5-4-10-7/h1-3,10-12H,4-5H2 |
InChI-Schlüssel |
DSMYMVBTVMZREI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=CC=C1)NCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)




![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
![[2-Amino-1,3,3-tris(hydroxymethyl)cyclobutyl]methanolhydrochloride](/img/structure/B13460415.png)

![Methyl 8-{[(tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylate](/img/structure/B13460423.png)



![(2R,3R,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13460452.png)
